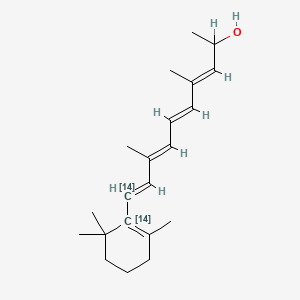

15-Methyl retinol

Description

Historical Trajectories in Retinoid Research

The journey into retinoid research began in the early 20th century with the discovery of a fat-soluble factor essential for embryonic development, later identified as vitamin A. nih.gov Early studies focused on the physiological effects of vitamin A deficiency, such as night blindness, and the therapeutic potential of its derivatives. core.ac.uk The 1940s marked a significant milestone with the first published study on the use of retinoic acid for acne treatment. core.ac.ukd-nb.info

Subsequent decades saw the elucidation of the molecular mechanisms of retinoid action, including the discovery of nuclear receptors for retinoic acid—the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs)—in the 1980s. researchgate.net This discovery revolutionized the field, revealing that the biological effects of retinoids are primarily mediated by their ability to regulate gene expression. researchgate.nettocris.com The development of synthetic retinoids, like 15-methyl retinol (B82714), emerged from a desire to create molecules with altered stability, receptor selectivity, and metabolic profiles to dissect these complex signaling pathways. nih.govcore.ac.uk

Foundational Concepts of Retinoid Biosynthesis and Metabolism

The biosynthesis and metabolism of retinoids is a multi-step process that begins with the dietary intake of vitamin A, either as retinyl esters from animal sources or as provitamin A carotenoids, like beta-carotene, from plants. mdpi.com

In the intestine, retinyl esters are hydrolyzed to retinol, which is then re-esterified by lecithin:retinol acyltransferase (LRAT) and incorporated into chylomicrons for transport. mdpi.comgoogle.com Beta-carotene is cleaved to produce retinaldehyde, which is then reduced to retinol. google.com

Retinol circulates in the blood bound to retinol-binding protein (RBP). plos.org In target cells, retinol can be oxidized to retinaldehyde and then irreversibly to all-trans retinoic acid (ATRA), the primary biologically active form of vitamin A that binds to and activates RARs. mdpi.comnih.gov This two-step oxidation is a critical control point in retinoid signaling. nih.gov Alternatively, retinol can be esterified by LRAT and stored as retinyl esters, primarily in the liver. mdpi.comnih.gov

The visual cycle represents a specialized retinoid metabolic pathway in the eye, where 11-cis-retinal (B22103) acts as the chromophore for vision. This process involves the isomerization of all-trans-retinol to 11-cis-retinol, a reaction that is not observed in other tissues. researchgate.net

Rationale for Investigating 15-Methyl Retinol as a Chemical Probe

The rationale for synthesizing and studying this compound stems from its unique structural and metabolic properties, which allow it to serve as a valuable chemical probe to investigate specific aspects of the retinoid pathway.

Altered Metabolic Fate: A key reason for investigating this compound is its distinct metabolic pathway compared to natural retinol. Research has shown that while this compound is well-absorbed in the gut, it is poorly stored in the liver (only 1-3% of the administered dose). nih.gov Furthermore, unlike its precursor 15-methyl retinone, which is reduced to this compound in the intestinal mucosa, this compound itself is not converted back to retinol. nih.gov This metabolic stability and resistance to storage make it a useful tool for studying the direct effects of a retinol analog without the confounding influence of conversion to the natural vitamin or its storage forms.

Enzyme Specificity: The methyl group at the C-15 position sterically hinders the enzymatic reactions that would typically occur at this site. For instance, studies have indicated that 15-methylretinol is not a substrate for the isomerase enzyme that is crucial for the visual cycle. core.ac.uk This specificity allows researchers to probe the substrate requirements of key enzymes in the retinoid pathway. By observing how these enzymes interact—or fail to interact—with this compound, scientists can gain insights into their active site architecture and catalytic mechanisms.

Probing Lecithin:Retinol Acyltransferase (LRAT) Activity: The esterification of retinol by LRAT is a critical step in both vitamin A storage and the visual cycle. Investigating how LRAT interacts with modified retinols like this compound can provide valuable information about the enzyme's substrate specificity. While direct studies on this compound as an LRAT probe are limited, the use of other modified retinoids as LRAT inhibitors highlights the importance of such analogs in dissecting enzyme function. The inability of this compound to be efficiently esterified and stored suggests it could be used to study cellular processes in the absence of significant LRAT-mediated retinyl ester formation.

Biological Activity Studies: Despite its altered metabolism, this compound exhibits some biological activity. In a rat growth assay, it was found to have 16.2% of the activity of all-trans retinyl acetate (B1210297). nih.gov This partial activity, coupled with its unique metabolic profile, allows for the investigation of which biological functions of vitamin A can be maintained without efficient storage or conversion to retinol. For example, it was shown to support testicular development and spermatogenesis but not prevent retinal degeneration in vitamin A-deficient rats. nih.gov

Research Findings on this compound

A pivotal study on this compound, along with its related compounds 15-methyl retinone and 15-dimethyl retinol, provided foundational data on their synthesis, biological activity, and metabolism in rats. nih.gov

Synthesis and Physicochemical Properties: this compound was synthesized from all-trans retinoic acid. nih.gov Its physicochemical properties were characterized and compared to retinol.

| Compound | Absorption Maximum (nm in Ethanol) | Molar Absorption Coefficient (ε) | Fluorescence (at 470 nm when excited at ~320 nm) |

| This compound | 325 | 72,000 | 40% of retinol intensity |

| Retinol | 325 | ~52,770 | 100% |

| Data sourced from H. S. N. et al., 1977. nih.gov |

Biological Activity in a Rat Growth Assay: The biological activity of this compound was assessed in a rat growth assay and compared to all-trans retinyl acetate.

| Compound | Biological Activity (% of all-trans retinyl acetate ± S.E.) |

| This compound | 16.2 ± 2.3% |

| 15-Methyl Retinone | 4.7 ± 1.5% |

| 15-Dimethyl Retinol | 0.34 ± 0.07% |

| Data sourced from H. S. N. et al., 1977. nih.gov |

Metabolism and Distribution: Radiolabeled analogs were used to trace the absorption, storage, and excretion of 15-methyl derivatives.

| Metabolic Parameter | Finding for 15-Methyl Derivatives |

| Gut Absorption | Well absorbed |

| Liver Storage | Poorly stored (1-3% of dose) |

| Excretion | Extensively in bile (25-65%), largely as glucuronides; some in urine (15%) |

| Conversion to Retinol | Not observed |

| Plasma Transport | Transported in the retinol-binding protein fraction |

| Data sourced from H. S. N. et al., 1977. nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

67517-42-4 |

|---|---|

Molecular Formula |

C21H32O |

Molecular Weight |

304.5 g/mol |

IUPAC Name |

(3E,5E,7E,9E)-4,8-dimethyl-10-(2,6,6-trimethyl(114C)cyclohexen-1-yl)(1014C)deca-3,5,7,9-tetraen-2-ol |

InChI |

InChI=1S/C21H32O/c1-16(9-7-10-17(2)15-19(4)22)12-13-20-18(3)11-8-14-21(20,5)6/h7,9-10,12-13,15,19,22H,8,11,14H2,1-6H3/b10-7+,13-12+,16-9+,17-15+/i13+2,20+2 |

InChI Key |

YCQUIVKPAPYSGM-WJWIUIBDSA-N |

SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(C)O)C)C |

Isomeric SMILES |

CC1=[14C](C(CCC1)(C)C)/[14CH]=C/C(=C/C=C/C(=C/C(C)O)/C)/C |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(C)O)C)C |

Synonyms |

15-methyl retinol |

Origin of Product |

United States |

Chemical Synthesis and Derivatization of 15 Methyl Retinol Analogues

Established Synthetic Pathways for 15-Methyl Retinol (B82714)

The primary established pathway for the synthesis of 15-methyl retinol begins with all-trans retinoic acid. nih.gov This process involves the chemical modification of the carboxylic acid group at the terminus of the polyene chain. Although the specific multi-step reactions are detailed within broader synthetic strategies for retinoids, the conversion of the acid functionality to an alcohol is a key transformation. Research has successfully produced this compound from all-trans retinoic acid, yielding a compound with distinct physicochemical properties. nih.gov For instance, this compound exhibits a characteristic absorption maximum (λmax) in ethanol (B145695) at 325 nm and a molar absorption coefficient (ε) of 72,000. nih.gov It also shows fluorescence at 470 nm when excited around 320 nm. nih.gov

Synthesis of Related Methylated Retinoid Structures

The synthesis of various methylated retinoids related to this compound allows for a deeper investigation into structure-activity relationships.

Similar to its alcohol analogue, 15-methyl retinone is synthesized from all-trans retinoic acid. nih.gov This synthetic retinoid is characterized by a ketone group at the C15 position. ontosight.ai The conversion from retinoic acid establishes the specific methyl ketone functionality that defines its structure and subsequent biological interactions. nih.govontosight.ai

The synthesis of 15-dimethyl retinol also originates from all-trans retinoic acid. nih.gov This analogue features two methyl groups at the C15 position, further modifying the terminal structure of the retinoid. The spectral properties of these key 15-methylated analogues have been characterized as follows:

| Compound | Absorption Maximum (λmax) in Ethanol | Molar Absorption Coefficient (ε) |

| 15-Methyl Retinone | 372 nm | 47,400 |

| This compound | 325 nm | 72,000 |

| 15-Dimethyl Retinol | 325 nm | 72,200 |

| Data sourced from a 1982 study on the synthesis and metabolism of 15-methylated retinoids. nih.gov |

The synthesis of isotopically labeled retinoids is essential for metabolic and spectroscopic studies, such as NMR. universiteitleiden.nlnih.gov Deuterium labeling at specific positions provides a powerful tool for tracing the fate of these molecules in biological systems and for structural analysis. universiteitleiden.nlnih.gov

Labeling at C15: [15-D]-retinal can be synthesized by the reduction of methyl retinoate with lithium aluminum deuteride (B1239839) (LiAlD4) to produce [15,15-D2]-retinol, which is then oxidized with manganese dioxide (MnO2). mdpi.com

Labeling at C14: The preparation of [14-D]-retinal can be achieved through specific olefination reactions using deuterated reagents. mdpi.com

Labeling at C20: To obtain [20,20,20-D3]-retinal, hexadeuterated acetone (B3395972) is used during an aldol (B89426) condensation step in the synthetic pathway that builds the C18 ketone intermediate. mdpi.com

These site-specific labeling methods allow for precise analysis of the chromophore's structure and dynamics within proteins like rhodopsin. nih.gov

Carbon-13 (¹³C) labeling is another critical technique, particularly for NMR spectroscopy studies, to elucidate the structure and function of retinoids in biological systems like bacteriorhodopsin. universiteitleiden.nlnih.gov

Convergent modular strategies have been developed to synthesize uniformly or selectively ¹³C-labeled retinal. nih.gov These methods often start from commercially available ¹³C-enriched materials, such as ¹³C-labeled acetonitrile (B52724), to introduce the isotope at specific sites. mdpi.comnih.govresearchgate.net For example, using ¹³C-labeled acetonitrile in a synthetic route involving a Wittig or similar condensation reaction can produce retinoids with ¹³C at the C14 and/or C15 positions. mdpi.com A modular scheme allows for the preparation of a full cassette of isotopomers with ¹³C labels at any desired position by using different labeled starting materials. nih.gov

Furthermore, biosynthetic approaches have been developed as a cost-effective alternative to de novo organic synthesis. nih.govresearchgate.net One such method involves expressing the machinery for β-carotene biosynthesis in E. coli and using ¹³C-labeled glucose as the sole carbon source to produce fully ¹³C-labeled retinal. nih.govresearchgate.net

Methodological Advancements in Retinoid Analogue Synthesis

The field of retinoid synthesis has seen significant advancements aimed at improving efficiency, stereoselectivity, and the diversity of accessible analogues.

Traditional synthesis strategies based on Wittig or Horner-Wadsworth-Emmons reactions often produced mixtures of E/Z isomers that were difficult to separate. organic-chemistry.org More recent approaches have successfully overcome this challenge. The Stille reaction, a palladium-catalyzed cross-coupling, has been employed as a key step to achieve highly stereoselective construction of the polyene chain, yielding products with greater than 98% isomeric purity. organic-chemistry.org

Other novel methodologies include the dearomative borylation of coumarins and chromenes to synthesize boron-containing retinoids. mdpi.com This strategy expands the chemical space of retinoid analogues, creating scaffolds with potential for diversified biological activities. mdpi.com

Researchers have also focused on creating retinoid analogues with novel properties, such as fluorescence. By designing a convergent synthesis that couples electron-rich donor structures with conjugated acceptors, a library of fluorescent retinoids has been produced. acs.org These compounds serve as valuable probes for quantifying interactions with retinoid binding proteins and for intracellular imaging. acs.org The development of synthetic routes to access dihydroretinoids, such as (R)-all-trans-13,14-dihydroretinol, has also been a focus, involving stereoselective steps like the Horner-Wadsworth-Emmons olefination. nih.govacs.org

Metabolic Transformations and Enzymatic Processing of 15 Methyl Retinol

In Vivo Metabolic Fate in Experimental Animal Models

Studies utilizing rat models have been instrumental in elucidating the metabolic journey of 15-methyl retinol (B82714). These investigations have revealed key processes from its initial uptake in the gastrointestinal tract to its ultimate elimination from the body.

Absorption and Tissue-Specific Distribution in Rats

Research indicates that 15-methyl retinol is effectively absorbed in the gut of rats. nih.gov However, despite its efficient absorption, its storage in the liver, the primary reservoir for vitamin A, is notably poor, with only 1-3% of the administered dose being retained in this organ. nih.gov This suggests a rapid turnover and distribution to other tissues or swift metabolic processing and excretion. In plasma, this compound is transported in the retinol-binding protein fraction, the same transport system utilized by natural retinol. nih.gov

Interconversion between this compound and 15-Methyl Retinone in Intestinal Mucosa

A significant metabolic event occurs within the intestinal mucosa, where 15-methyl retinone, an oxidized form of the compound, is reduced to this compound. nih.gov This reductive conversion is a critical step in the local processing of this synthetic retinoid. Interestingly, this reduction does not appear to take place in the liver, highlighting a degree of tissue-specificity in the enzymatic handling of these compounds. nih.gov

Esterification and Hydrolysis Dynamics in Hepatic Tissue

Once it reaches the liver, this compound can undergo esterification, a process where a fatty acid is attached to the retinol molecule, forming a retinyl ester. Fatty acyl esters of this compound have been identified in hepatic tissue, indicating that it serves as a substrate for the enzymes responsible for this conversion. nih.gov This process is analogous to the storage mechanism for natural retinol. mdpi.comnih.gov Conversely, the hydrolysis of these esters, which would release the free this compound, is also a crucial part of its metabolic dynamics, although the specific enzymes responsible for the hydrolysis of 15-methyl retinyl esters in the liver have not been fully elucidated. wisegen.com

Conjugation Pathways and Metabolite Excretion (e.g., Glucuronidation)

The body prepares this compound and its metabolites for elimination primarily through conjugation pathways. A significant portion of its metabolites, ranging from 25-65%, are excreted in the bile, largely in the form of glucuronides. nih.gov Glucuronidation is a common detoxification process where a glucuronic acid molecule is attached to the compound, increasing its water solubility and facilitating its removal from the body. amegroups.org A smaller, but still notable, amount of metabolites (around 15%) is excreted through the urine. nih.gov It is important to note that studies have not found evidence of this compound being converted back into natural retinol in the body. nih.gov

Table 1: Metabolic Fate of this compound in Rats

| Metabolic Process | Location | Key Findings |

|---|---|---|

| Absorption | Gut | Well-absorbed. nih.gov |

| Tissue Distribution | Liver | Poorly stored (1-3% of dose). nih.gov |

| Plasma | Transported in the retinol-binding protein fraction. nih.gov | |

| Interconversion | Intestinal Mucosa | 15-Methyl retinone is reduced to this compound. nih.gov |

| Esterification | Liver | Forms fatty acyl esters. nih.gov |

| Excretion | Bile | 25-65% of metabolites excreted, mainly as glucuronides. nih.gov |

Enzymatic Systems Governing this compound Biotransformation

The biotransformation of this compound is orchestrated by specific enzymatic systems that are also integral to the metabolism of natural retinoids. The activities of alcohol and retinol dehydrogenases are particularly central to these processes.

Alcohol Dehydrogenase (ADH) and Retinol Dehydrogenase (RDH) Activities in Retinoid Metabolism

The conversion of retinol to retinal is a critical and often rate-limiting step in retinoid metabolism, catalyzed by a family of enzymes known as retinol dehydrogenases (RDHs). wikipedia.org Some members of the alcohol dehydrogenase (ADH) family also exhibit significant retinol dehydrogenase activity and are considered key players in the synthesis of retinoic acid, the active form of vitamin A that regulates gene expression. nih.govnih.gov

Specifically, enzymes from the dehydrogenase/reductase (SDR) family and classic medium-chain alcohol dehydrogenases are involved in the initial oxidation of retinols to their corresponding aldehydes. bio-rad.com Human ADH4, in particular, has been identified as having a broad capacity to metabolize various forms of retinol due to its wider active site. nih.gov While direct studies on this compound are limited, the structural similarity to retinol strongly suggests that these same enzyme systems, ADH and RDH, are responsible for its oxidation. The conversion of this compound to 15-methyl retinone (an aldehyde) is a reaction that would be catalyzed by these dehydrogenases. nih.govbio-rad.com The subsequent reduction of 15-methyl retinone back to this compound in the intestinal mucosa is likely carried out by a retinal reductase, a type of RDH that can also work in the reverse direction. nih.govwikipedia.org

Table 2: Key Enzymes in Retinoid Metabolism

| Enzyme Family | General Function | Relevance to this compound |

|---|---|---|

| Alcohol Dehydrogenase (ADH) | Oxidation of alcohols to aldehydes. nih.gov | Likely catalyzes the oxidation of this compound to 15-methyl retinone. nih.gov |

| Retinol Dehydrogenase (RDH) | Interconversion of retinol and retinal. wikipedia.org | Likely responsible for both the oxidation of this compound and the reduction of 15-methyl retinone. nih.govwikipedia.org |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 15-Methyl retinone |

| Retinol |

| Retinyl acetate (B1210297) |

| Retinoic acid |

| Glucuronic acid |

| Fatty acid |

| Retinal |

Retinaldehyde Dehydrogenase (RALDH) Mechanisms

Retinaldehyde dehydrogenases (RALDHs) are a family of NAD-dependent enzymes that catalyze the irreversible oxidation of retinaldehyde to retinoic acid, a critical rate-limiting step in the biosynthesis of this vital signaling molecule. plos.orgnih.gov The proposed mechanism involves the aldehyde group of the substrate interacting with a cysteine residue in the enzyme's active site to form a thiohemiacetal intermediate. acs.org A subsequent hydride transfer to NAD+ results in a thioester intermediate, which is then hydrolyzed to release the retinoic acid product. acs.org There are several RALDH isoforms (e.g., RALDH1, RALDH2, RALDH3) that exhibit tissue-specific expression and play distinct roles during development and in adult physiology. plos.org

While direct studies on the oxidation of 15-methyl retinaldehyde by RALDH are not extensively documented, the reverse reaction has been observed. Research shows that 15-methyl retinone, the aldehyde counterpart to this compound, is reduced to this compound within the intestinal mucosa. nih.gov This reduction suggests an interaction with a dehydrogenase/reductase enzyme in this tissue. Although the primary described role of RALDH is oxidation, the substrate recognition by related dehydrogenases indicates a potential for this compound's corresponding aldehyde to interact with these enzymes. The substrate specificity of RALDHs is high for natural retinals, but the efficiency of processing synthetic analogs like 15-methyl retinaldehyde remains an area for further investigation. portlandpress.com

Lecithin Retinol Acyltransferase (LRAT) and Acyl-CoA Acyltransferase (ARAT) Involvement

The esterification of retinol into retinyl esters is a key step for its storage, primarily in the liver. This process is catalyzed by two main enzymes: Lecithin Retinol Acyltransferase (LRAT) and Acyl-CoA:Retinol Acyltransferase (ARAT). mdpi.com

LRAT is the primary enzyme responsible for retinol esterification under physiological conditions. nih.gov It is an integral membrane protein located in the endoplasmic reticulum that catalyzes the transfer of an acyl group from the sn-1 position of phosphatidylcholine to retinol, forming a retinyl ester. genecards.orguniprot.org

ARAT provides an alternative, acyl-CoA-dependent pathway for retinol esterification. wikipedia.org The enzyme diacylglycerol acyltransferase 1 (DGAT1) has been identified as possessing physiologically significant ARAT activity. mdpi.com

A crucial finding in the study of this compound metabolism is the presence of its fatty acyl esters in the liver. nih.gov This directly implicates the action of retinol acyltransferases in its processing. After being absorbed, this compound is transported to the liver, where it can be esterified by LRAT or ARAT, allowing for its storage. While LRAT is responsible for the majority of retinyl ester formation from natural retinol physiology.org, the precise contributions of LRAT versus ARAT in the esterification of this compound have not been quantified. The presence of these esters confirms that this compound is a recognized substrate for these enzymatic storage pathways.

Role of Cytochrome P450 Enzymes (e.g., CYP26) in Retinoid Catabolism

The catabolism of active retinoids is essential for maintaining strict control over their intracellular levels. The cytochrome P450 (CYP) superfamily, particularly the CYP26 family of enzymes (CYP26A1, CYP26B1, and CYP26C1), plays a central role in this process. ahajournals.org These enzymes are responsible for metabolizing all-trans retinoic acid (atRA) into more polar, inactive compounds, such as 4-hydroxy-RA, 4-oxo-RA, and 18-hydroxy-RA, which can then be readily eliminated. ahajournals.org

Studies on this compound have shown that its metabolites are extensively excreted in the bile, largely in the form of glucuronides. nih.gov Glucuronidation is a common phase II metabolic reaction that renders compounds more water-soluble for excretion. This process is often preceded by phase I reactions, such as hydroxylation, which are frequently catalyzed by cytochrome P450 enzymes.

Therefore, it is highly probable that the metabolic pathway of this compound involves CYP-mediated catabolism. After its potential conversion to 15-methyl retinoic acid, this analog would likely be a substrate for a CYP26 enzyme, undergoing hydroxylation before subsequent glucuronidation and biliary excretion. While direct evidence confirming 15-methyl retinoic acid as a CYP26 substrate is not available, the extensive excretion of its glucuronidated metabolites strongly suggests a catabolic pathway involving initial oxidation by a P450 enzyme. nih.gov

Intracellular Trafficking and Compartmentalization of this compound Metabolites

The lipophilic nature of retinoids necessitates a sophisticated system of binding proteins for their transport and trafficking within and between cells, ensuring they reach their target destinations without disrupting cellular membranes.

Research has provided clear evidence that this compound is transported in the plasma within the retinol-binding protein (RBP) fraction, the same transport mechanism used for natural retinol. nih.gov This indicates that the methyl group at the C15 position does not prevent its recognition and binding by plasma RBP for systemic circulation.

The metabolic journey of this compound involves several distinct compartments:

Gut: The compound is effectively absorbed in the gut. nih.gov It is within the intestinal mucosa that its aldehyde counterpart, 15-methyl retinone, can be reduced to this compound. nih.gov

Plasma: Following absorption, it is bound to RBP for transport through the bloodstream. nih.gov

Liver: The liver is a central processing hub. However, unlike natural retinol, this compound is poorly stored in the liver, with only 1-3% of a given dose being retained. nih.gov This limited storage occurs in the form of fatty acyl esters, which are synthesized in the endoplasmic reticulum by LRAT and ARAT and are likely stored in lipid droplets within hepatic cells. nih.govbiorxiv.org

Bile: The primary route of elimination for this compound metabolites is through biliary excretion. Between 25% and 65% of the metabolites are excreted in the bile, predominantly as glucuronides. nih.gov This indicates that after processing in the liver (likely involving P450 enzymes and UGTs for glucuronidation), the water-soluble end-products are compartmentalized for removal from the body.

While plasma RBP is responsible for extracellular transport, retinoids are typically chaperoned inside the cell by cellular retinoid-binding proteins (CRBPs and CRABPs) to prevent nonspecific diffusion and to channel them towards specific metabolic enzymes. escholarship.org The specific intracellular binding proteins that recognize and transport this compound and its various metabolites have not yet been identified.

Data Tables

Table 1: Summary of Metabolic Transformations of this compound

| Metabolic Step | Precursor | Product | Key Enzyme(s) Involved | Primary Location | Evidence/Inference |

| Reduction | 15-Methyl retinone | This compound | Dehydrogenase/Reductase | Intestinal Mucosa | Direct evidence nih.gov |

| Esterification | This compound | Fatty acyl esters of this compound | Lecithin Retinol Acyltransferase (LRAT), Acyl-CoA:Retinol Acyltransferase (ARAT) | Liver (Endoplasmic Reticulum) | Direct evidence (product detected) nih.gov |

| Oxidation | 15-Methyl retinaldehyde | 15-Methyl retinoic acid | Retinaldehyde Dehydrogenase (RALDH) | - | Inferred from general retinoid metabolism |

| Catabolism | 15-Methyl retinoic acid (putative) | Hydroxylated metabolites | Cytochrome P450 (e.g., CYP26) | Liver | Inferred (prerequisite for glucuronidation) |

| Conjugation | Hydroxylated metabolites | Glucuronides of this compound metabolites | UDP-glucuronosyltransferases (UGTs) | Liver | Direct evidence (product detected) nih.gov |

Table 2: Intracellular and Systemic Trafficking of this compound and its Metabolites

| Process | Compound(s) | Transport Protein/Vehicle | From | To | Key Findings |

| Systemic Transport | This compound | Retinol-Binding Protein (RBP) | Gut/Liver | Plasma / Peripheral Tissues | Binds to the RBP fraction in plasma for circulation. nih.gov |

| Intracellular Storage | Fatty acyl esters of this compound | Lipid Droplets | Cytosol / ER | Hepatic Stellate Cells | Found in liver, but storage is poor (1-3% of dose). nih.gov |

| Excretion | Glucuronidated metabolites | - | Liver | Bile | Major route of elimination (25-65% of dose). nih.gov |

| Intracellular Chaperoning | This compound & metabolites | Cellular Retinoid-Binding Proteins (CRBPs) | - | - | Not yet identified, but inferred from natural retinoid trafficking. escholarship.org |

Molecular Interactions and Receptor Mediated Signaling by 15 Methyl Retinol

Interactions with Retinoid-Binding Proteins

The journey of retinoids from circulation to their nuclear targets is facilitated by a series of binding proteins. These proteins not only solubilize the hydrophobic retinoids but also protect them from degradation and direct them to the appropriate metabolic or signaling pathways.

Ligand Binding to Cellular Retinol-Binding Proteins (CRBPs)

Within the cell, retinoids are chaperoned by cellular retinol-binding proteins (CRBPs). plos.orgnih.gov There are multiple types of CRBPs, with CRBP and CRBP (II) being the most studied. nih.gov These proteins bind all-trans-retinol and are crucial for its intracellular transport and delivery to enzymes involved in its metabolism. nih.govnih.gov CRBPs are thought to regulate the concentration of free retinol (B82714) within the cell, thereby controlling its availability for metabolic processes. aacrjournals.orgresearchgate.net

The binding of retinol to CRBPs induces conformational changes in the protein. wustl.edu The structural fold of CRBPs consists of antiparallel β-strands and two α-helices that create a binding cavity for the retinoid. ub.edu The interaction is primarily through van der Waals contacts. ub.edu Studies comparing the binding of retinol to different CRBP isoforms have highlighted the importance of specific amino acid residues in modulating binding affinity and the dynamics of ligand entry and release. ub.edu

Kinetic Analysis of Ligand Dissociation and Transfer

The transfer of retinoids from binding proteins to enzymes and receptors is a critical step in their biological function. Kinetic analyses have provided insights into the mechanisms of ligand dissociation and transfer. The rate of dissociation of a ligand from its binding protein can influence its availability and subsequent biological activity.

Studies on the dissociation of retinoids from CRABPs have shown that the process can be slow and may be the rate-limiting step in their transfer to metabolic enzymes. nih.gov For instance, the dissociation rate of retinoic acid from CRABP-I is very slow. nih.gov The transfer of retinoids can occur through direct protein-protein interactions, a process known as channeling, or through the dissociation of the ligand into the aqueous phase before binding to the acceptor molecule. nih.gov Isotope dilution experiments have been used to differentiate between these mechanisms, showing that CRABP-2 can directly transfer retinoic acid to certain enzymes, while CRABP-1 is less efficient in this process. nih.gov

The stability of protein complexes, such as the transthyretin tetramer which associates with RBP, is also kinetically controlled. The dissociation of these complexes is often the rate-limiting step in processes that can lead to disease. nih.gov Kinetic stabilizers are small molecules that can bind to and increase the energy barrier for dissociation, thereby stabilizing the complex. nih.govchemrxiv.org

Engagement with Nuclear Retinoid Receptors and Transcriptional Regulation

The ultimate biological effects of retinoids are mediated through their interaction with nuclear receptors, which function as ligand-activated transcription factors to regulate gene expression.

Retinoic Acid Receptors (RARs: RARα, RARβ, RARγ)

Retinoic acid receptors (RARs) are members of the nuclear receptor superfamily and exist as three main isotypes: RARα, RARβ, and RARγ. bham.ac.uknih.gov These receptors bind to all-trans-retinoic acid (ATRA) and its isomers, such as 9-cis-retinoic acid. nih.govmdpi.com RARs form heterodimers with retinoid X receptors (RXRs) and this complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. mdpi.commdpi.comwikipedia.org This binding, in the presence of a ligand, leads to the recruitment of co-activators and the initiation of gene transcription. aacrjournals.orgnews-medical.net In the absence of a ligand, the RAR-RXR heterodimer can bind to co-repressors, silencing gene expression. news-medical.netmdpi.com

The different RAR isotypes are expressed in various tissues and play distinct roles in development and cellular processes. bham.ac.ukmdpi.com For example, RARα is highly expressed in hematopoietic cells, while RARγ is predominant in the skin. mdpi.complos.org The activation of specific RAR isotypes can lead to different cellular outcomes, such as differentiation or apoptosis. bham.ac.uknews-medical.net The affinity of different retinoids for the various RAR isotypes can vary, leading to a spectrum of biological responses. frontiersin.orgmedchemexpress.com For instance, the concentration of ATRA required to activate RARγ is significantly lower than that needed for RARα activation. frontiersin.org

Synthetic retinoids have been developed to be selective for specific RAR isotypes, aiming to achieve more targeted therapeutic effects. news-medical.netmdpi.com The interaction of 15-methyl retinol with these receptors and its subsequent effect on the transcription of target genes are central to its biological function, although detailed binding affinity data for this compound with each RAR isotype is not extensively documented in the provided search results.

Interactive Data Table: Retinoid Receptor Binding and Activity

| Compound | Receptor Target(s) | Binding Affinity/Activity | Reference(s) |

|---|---|---|---|

| All-trans-retinoic acid (ATRA) | RARα, RARβ, RARγ | Natural agonist, IC50 of 14 nM for RARα/β/γ. | medchemexpress.com |

| 9-cis-retinoic acid | RARs, RXRs | Potent RAR/RXR agonist. | medchemexpress.com |

| 4-oxo-retinoic acid | RARα, RARβ, RARγ | Activates all three RARs with varying EC50 values. | frontiersin.org |

| Tamibarotene (Am80) | RARα | High affinity for RARα, minimal for RARγ. | mdpi.com |

Retinoid X Receptors (RXRs: RXRα, RXRβ, RXRγ)

Retinoid X Receptors (RXRs) are critical nuclear receptors that function as ligand-dependent transcription factors, modulating essential physiological processes such as development, metabolism, and cellular homeostasis. cambridge.org There are three primary isotypes, or subtypes, of RXR: RXRα (NR2B1), RXRβ (NR2B2), and RXRγ (NR2B3), each encoded by a distinct gene. cambridge.orgontosight.ai The expression of these subtypes varies across different tissues. RXRα is predominantly found in the liver, kidney, epidermis, and intestine; RXRβ is expressed ubiquitously; and RXRγ is primarily located in the brain and muscle tissue. news-medical.net

As members of the nuclear receptor superfamily, RXRs play a central role by forming heterodimers with many other nuclear receptors, including Retinoic Acid Receptors (RARs). ontosight.ai While compounds like 9-cis-retinoic acid are known activators of RXRs, the specific interaction of this compound with RXR subtypes has not been extensively characterized. ontosight.ai However, the biological activity of related synthetic retinoids, such as 15-Methyl retinone, is dependent on their interaction with both RARs and RXRs. tocris.com This implies that this compound likely engages with the RXR system to exert its biological effects. tocris.com

Table 1: Human Retinoid X Receptor (RXR) Isotypes

| Receptor | Gene Symbol | Chromosomal Locus | Primary Expression Areas |

|---|---|---|---|

| RXRα | RXRA | 9q34 | Liver, Kidney, Epidermis, Intestine news-medical.net |

| RXRβ | RXRB | 6p21.3 | Ubiquitous news-medical.net |

| RXRγ | RXRG | 1q22-q23 | Brain, Muscle news-medical.net |

This table provides an overview of the three human RXR isotypes and their primary sites of expression.

Formation of RAR-RXR Heterodimers and Homodimers

The transcriptional activity of retinoids is primarily mediated through heterodimers formed between Retinoic Acid Receptors (RARs) and RXRs. nih.gov RARs, which have three main isoforms (RARα, RARβ, and RARγ), form these heterodimers with the three RXR isotypes. nih.gov This results in a large number of possible heterodimer combinations, which contributes to the tissue-specific and context-dependent responses to retinoid signaling. mdpi.com The RAR-RXR heterodimer is considered the principal functional unit for transducing retinoid signals. gmpua.com

In addition to forming heterodimers, RXRs can also form homodimers (RXR-RXR). However, for mediating the effects of retinoic acid and its analogs, the RAR-RXR heterodimer is the more critical complex. These heterodimers are capable of binding to DNA even in the absence of a ligand. mdpi.com The binding of a ligand to the RAR component of the heterodimer is the primary trigger for transcriptional activation. nih.gov Given that this compound demonstrates biological activity, it is presumed to function by interacting with these receptor complexes, most likely by influencing the state of RAR-RXR heterodimers to modulate gene expression.

Binding to Retinoic Acid Response Elements (RAREs) on Target Gene Promoters

Once formed, RAR-RXR heterodimers regulate gene expression by binding to specific DNA sequences known as Retinoic Acid Response Elements (RAREs), located in the promoter regions of target genes. nih.govnih.gov RAREs typically consist of a direct repeat (DR) of a canonical hexameric sequence, 5'-PuG(G/T)TCA. nih.gov The two half-sites of the repeat are most commonly separated by five nucleotides (DR5), although other spacings, such as two nucleotides (DR2), also exist. nih.gov

The RAR-RXR heterodimer binds to the RARE, with the RXR generally occupying the upstream (5') half-site and the RAR occupying the downstream (3') half-site. nih.gov This binding serves as the anchor point for the entire transcriptional regulatory machinery. The activation or repression of the target gene is then determined by the conformational state of the heterodimer, which is controlled by the presence or absence of a ligand and the subsequent recruitment of co-regulator proteins. The ability of this compound to elicit biological responses, such as supporting testicular development, indicates that it ultimately leads to the regulation of target genes, a process initiated by the binding of receptor complexes to RAREs.

Recruitment of Co-activator Proteins (e.g., SRC-1)

In the presence of an activating ligand (an agonist), the RAR-RXR heterodimer undergoes a conformational change that promotes the dissociation of co-repressor proteins and the recruitment of co-activator proteins. nih.gov These co-activators are essential for initiating gene transcription.

A key family of co-activators is the steroid receptor co-activator (SRC) family, with SRC-1 being one of the most well-characterized members. mdpi.com SRC-1 and other co-activators are recruited to the ligand-bound nuclear receptor complex. The C-terminal domain of SRC-1 contains an activation domain (AD1) which is responsible for recruiting secondary co-activators like CREB-binding protein (CBP) and p300. These proteins possess histone acetyltransferase (HAT) activity, which leads to the acetylation of histones, a modification that relaxes chromatin structure and facilitates the assembly of the transcriptional machinery on the gene promoter, thereby activating gene expression. nih.gov

Table 2: Key Co-regulator Protein Families in Retinoid Signaling

| Co-regulator Type | Protein Family/Example | Primary Function | Associated State |

|---|---|---|---|

| Co-activator | SRC-1, CBP/p300 | Promotes transcription via histone acetylation. nih.gov | Ligand-bound (Agonist) Receptor nih.gov |

| Co-repressor | N-CoR, SMRT | Represses transcription via histone deacetylation. nih.govmdpi.com | Unliganded or Antagonist-bound Receptor nih.gov |

This table summarizes the roles of major co-activator and co-repressor complexes in the regulation of gene transcription by nuclear receptors.

Interaction with Co-repressor Proteins (e.g., N-CoR, SMRT)

In the absence of an activating ligand, the RAR-RXR heterodimer bound to a RARE actively represses gene transcription. nih.govmdpi.com This repression is mediated by the recruitment of large co-repressor complexes. The two most prominent co-repressors involved in nuclear receptor signaling are the Nuclear Receptor Co-repressor (N-CoR) and the Silencing Mediator for Retinoid and Thyroid hormone receptors (SMRT). nih.govnih.gov

These co-repressor proteins are part of larger complexes that include histone deacetylases (HDACs), such as HDAC3. The recruitment of these complexes to the unliganded RAR-RXR heterodimer leads to the removal of acetyl groups from histones. nih.govnih.gov This deacetylation increases the positive charge on the histones, strengthening their interaction with the negatively charged DNA, which results in a more condensed chromatin structure. nih.gov This condensed state physically hinders the binding of the transcriptional machinery to the gene's promoter, effectively silencing or repressing gene expression. nih.govmdpi.com

Ligand-Induced Conformational Changes and Transcriptional Activation

The switch between transcriptional repression and activation is driven by ligand-induced conformational changes in the receptor. Specifically, the binding of an agonist ligand to the ligand-binding domain (LBD) of the RAR partner in the heterodimer causes a significant structural rearrangement.

The most critical change involves the repositioning of the C-terminal helix of the LBD, known as helix 12 or the Activation Function-2 (AF-2) domain. In the unliganded (apo) state, helix 12 is in an open position that favors the binding of co-repressor proteins. Upon agonist binding, helix 12 swings to a closed position, creating a new molecular surface. This new surface forms a binding pocket that is recognized by and recruits co-activator proteins like SRC-1, while simultaneously causing the release of the co-repressor complex. nih.gov This exchange of co-repressors for co-activators is the pivotal event that initiates the cascade leading to transcriptional activation of the target gene.

Modulation of Gene Expression by this compound and its Derivatives

The ultimate function of this compound and its derivatives, like other retinoids, is the modulation of gene expression. tocris.com This regulation is the basis for their observed biological activities. Research on this compound and related compounds has demonstrated clear physiological effects, which are inherently linked to changes in the expression of specific genes. For instance, this compound has been shown to support testicular development and spermatogenesis in rats, while its related ketone form, 15-Methyl retinone, is reduced to this compound in the intestinal mucosa.

These biological outcomes are the result of the signaling cascade detailed previously: ligand binding to nuclear receptors, formation of active receptor-co-activator complexes on RAREs, and subsequent activation of target gene transcription. nih.gov While the precise portfolio of genes regulated by this compound is not fully documented, its demonstrated biological activity confirms its role as a modulator of gene expression.

Table 3: Biological Activity of this compound and Related Analogs

| Compound | Biological Activity (Rat Growth Assay) |

|---|---|

| 15-Methyl retinone | 4.7% (± 1.5%) |

| This compound | 16.2% (± 2.3%) |

| 15-Dimethyl retinol | 0.34% (± 0.07%) |

Data represents biological activity relative to all-trans retinyl acetate (B1210297). Source: Tosukhowong and Olson, 1978.

Table 4: List of Mentioned Compounds

| Compound Name |

|---|

| 15-Dimethyl retinol |

| This compound |

| 15-Methyl retinone |

| 9-cis-retinoic acid |

| All-trans-retinoic acid (ATRA) |

| All-trans retinyl acetate |

| CREB-binding protein (CBP) |

| Histone deacetylase (HDAC) |

| Nuclear Receptor Co-repressor (N-CoR) |

| p300 |

| Retinoic Acid Receptor (RAR) |

| Retinoid X Receptor (RXR) |

| Silencing Mediator for Retinoid and Thyroid hormone receptors (SMRT) |

Exploration of Non-Genomic Retinoid Signaling Mechanisms

The classical mechanism of retinoid action involves the regulation of gene expression through nuclear receptors, a process known as genomic signaling. However, a growing body of evidence indicates that retinoids, including synthetic analogs, can also elicit rapid biological responses that are independent of gene transcription. researchgate.netresearchgate.net This alternative pathway is termed non-genomic signaling and involves the activation of various intracellular signaling cascades. nih.goviucr.org While the specific non-genomic actions of this compound have not been extensively characterized, the broader understanding of non-genomic retinoid signaling provides a framework for its potential mechanisms of action.

Non-genomic signaling by retinoids is often characterized by its rapid onset, typically occurring within minutes of cellular exposure. frontiersin.org These effects are often mediated by retinoid receptors located outside the nucleus, in the cytoplasm or at the plasma membrane. nih.gov It is also proposed that some non-genomic actions may be independent of the classical retinoic acid receptors (RARs) and retinoid X receptors (RXRs). iucr.org

Key pathways implicated in non-genomic retinoid signaling include the activation of protein kinase cascades. For instance, all-trans retinoic acid (ATRA) has been shown to rapidly activate mitogen-activated protein kinases (MAPK), such as extracellular signal-regulated kinases 1 and 2 (ERK1/2), as well as the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. researchgate.netfrontiersin.org This activation can, in turn, influence a variety of cellular processes, including proliferation, differentiation, and survival. frontiersin.org Studies with synthetic retinoids have demonstrated that the ability to induce both genomic and non-genomic responses can be crucial for certain biological outcomes, such as promoting robust neurite outgrowth. researchgate.netresearchgate.net

Another aspect of non-genomic signaling involves the modulation of intracellular calcium levels. frontiersin.org Some studies have indicated that retinoids can induce rapid changes in intracellular calcium concentrations, which can act as a second messenger to trigger a host of cellular responses. frontiersin.orgmdpi.com The synthetic retinoid Ellorarxine, for example, has been observed to increase the baseline of intracellular calcium. mdpi.com

The table below summarizes key research findings related to the non-genomic signaling of retinoids, which may provide insights into the potential activities of this compound.

| Signaling Pathway | Observed Effect of Retinoids | Potential Implication for this compound |

| MAPK/ERK Pathway | Rapid phosphorylation and activation of ERK1/2 by ATRA and some synthetic retinoids. researchgate.netfrontiersin.org | As a synthetic retinoid, this compound may also modulate ERK1/2 activity, influencing cellular processes like proliferation and differentiation. |

| PI3K/Akt Pathway | Activation of Akt by ATRA, contributing to cell survival and other functions. | This compound could potentially engage this pathway, impacting cell survival and metabolism. |

| Intracellular Calcium | Some retinoids have been shown to induce rapid changes in intracellular Ca2+ levels. frontiersin.orgmdpi.com | This compound might influence calcium signaling, thereby affecting a range of cellular functions. |

While the biological activity of this compound has been established, further research is necessary to elucidate its specific interactions within these non-genomic signaling pathways. nih.gov Understanding these mechanisms is crucial for the development of novel retinoids with targeted therapeutic applications.

Structure Activity Relationships Sar of 15 Methyl Retinol and Analogues

Influence of C-15 Methylation on Biological Activity in Animal Models

The introduction of a methyl group at the carbon-15 position of the retinol (B82714) molecule has a discernible impact on its biological activity, as demonstrated in various animal models. Studies in rats have been particularly insightful in elucidating these effects on systemic functions such as growth and tissue-specific roles like testicular development.

In rat growth assays, a standard method for assessing vitamin A activity, 15-methyl retinol exhibits a biological activity of approximately 16.2 ± 2.3% relative to all-trans-retinyl acetate (B1210297), which is considered the benchmark with 100% activity. vulcanchem.com This indicates that while this compound can support growth, its efficacy is significantly lower than that of the natural vitamin A ester. The methylation at the C-15 position appears to hinder the molecule's ability to elicit a full biological response.

Despite its reduced growth-promoting activity, this compound, along with other monomethyl derivatives, actively supports testicular development and spermatogenesis in vitamin A-deficient rats. nih.gov This suggests that the structural requirements for retinoid function in male reproduction may be less stringent than those for systemic growth. However, it is noteworthy that neither this compound nor its related analogues, 15-methyl retinone and 15-dimethyl retinol, are capable of preventing the degeneration of the retina in rats maintained on a vitamin A-deficient diet supplemented with retinoic acid. nih.gov This highlights the specific structural needs for maintaining healthy vision, which the C-15 methylated analogue cannot fulfill.

Pharmacokinetic studies in rats have shown that 15-methyl derivatives are well absorbed in the gastrointestinal tract. nih.gov However, their storage in the liver is poor, with only 1-3% of the administered dose being retained. nih.gov Metabolites of these compounds are primarily excreted in the bile as glucuronides (25-65%) and to a lesser extent in the urine (15%). nih.gov In the intestinal mucosa, 15-methyl retinone is reduced to this compound; however, this reduction does not occur in the liver. nih.gov Importantly, there is no evidence to suggest that these 15-methyl analogues are converted back into retinol in the body. nih.gov

| Compound | Relative Biological Activity (Rat Growth Assay) |

|---|---|

| all-trans-Retinyl acetate | 100% (Reference) |

| This compound | 16.2 ± 2.3% |

| 15-Methyl retinone | 4.7 ± 1.5% |

| 15-Dimethyl retinol | 0.34 ± 0.07% |

Stereochemical Configurations and Their Functional Implications

The stereochemistry of retinoids, particularly the geometry of the polyene chain, is a critical determinant of their biological function. The spatial arrangement of atoms, including the configuration around double bonds and chiral centers, influences how these molecules interact with binding proteins and receptors.

The enzymatic isomerization of all-trans-retinoids to 11-cis-retinoids is a fundamental process in the visual cycle. Research has revealed that this isomerization is accompanied by a stereochemical inversion at the C-15 position. nih.gov For instance, when [15(S)-³H,¹⁴C]-all-trans-retinol is used as a substrate, the resulting 11-cis-retinal (B22103) retains the tritium, whereas it is lost when starting with [15(R)-³H,¹⁴C]-all-trans-retinol. nih.gov This demonstrates the high stereospecificity of the enzymes involved in retinoid metabolism.

While specific studies on the stereoisomers of this compound are not extensively detailed in the available literature, the synthesis of this compound from all-trans-retinoic acid suggests that the predominant isomer would be the all-trans form. vulcanchem.comnih.gov The functional implications of other potential stereochemical configurations of this compound, such as cis-isomers, remain an area for further investigation. The introduction of a methyl group at the C-15 position could potentially influence the stability and isomerization potential of the molecule, thereby affecting its biological activity. Natural retinoids like all-trans-retinoic acid can undergo isomerization, leading to variants with different activities. nih.gov

Correlative Analyses between Structural Modifications and Receptor/Binding Protein Affinities

The biological effects of retinoids are mediated through their interaction with a complex network of proteins, including cellular retinol-binding proteins (CRBPs) for transport and metabolism, and nuclear receptors, namely retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which regulate gene expression. vulcanchem.comtocris.com The structural modification at the C-15 position in this compound influences these interactions.

The binding of retinoids to nuclear receptors is a crucial step in mediating their genomic effects. Retinoids exert their functions by binding to the ligand-binding domain of RARs and RXRs, which then form heterodimers and bind to specific DNA sequences called retinoic acid response elements (RAREs) to modulate gene transcription. tocris.com The reduced biological activity of this compound compared to retinol suggests that the C-15 methyl group may interfere with its binding to these nuclear receptors or with the subsequent conformational changes required for receptor activation. The terminal hydroxyl group of retinol is a key feature for its interaction with binding proteins and for its conversion to the active form, retinoic acid. The addition of a methyl group at the adjacent C-15 position could sterically hinder these interactions, leading to a lower binding affinity and reduced downstream signaling.

Computational Approaches to SAR: Molecular Docking and Dynamics

Computational methods, such as molecular docking and molecular dynamics, have become invaluable tools for investigating the structure-activity relationships of biologically active molecules. nih.gov These techniques allow for the prediction and analysis of the binding modes and affinities of ligands with their protein targets at a molecular level.

While specific molecular docking or dynamics studies focused exclusively on this compound are not extensively documented, the principles from studies on other retinoids can be applied to understand its behavior. Molecular docking studies on various retinol structures with human alcohol dehydrogenases (ADHs), enzymes involved in retinoid metabolism, have demonstrated the importance of the active site architecture in accommodating different retinoid conformations. nih.gov For instance, the wider active site of ADH4 can accommodate more conformationally restricted retinoids like 9-cis-retinol, whereas ADH1B has a more limited capacity. nih.gov

Applying such computational approaches to this compound could provide significant insights. A molecular docking simulation of this compound with the ligand-binding domains of RARs and RXRs, as well as with retinol-binding protein, could predict its binding orientation and affinity. Such studies could elucidate how the C-15 methyl group influences key interactions within the binding pocket, potentially explaining its reduced biological activity. Molecular dynamics simulations could further explore the stability of the ligand-protein complex and the conformational changes induced by the binding of this compound. These computational predictions can guide the design of future analogues with potentially enhanced or more specific biological activities.

Comparative Analysis of this compound with Other Retinoid Isomers and Analogues

To fully understand the structure-activity relationship of this compound, it is essential to compare its biological properties with those of other retinoid isomers and analogues. Such comparisons highlight the significance of specific structural features in determining the biological potency and function of these molecules.

The biological activity of this compound has been directly compared to its precursor, 15-methyl retinone, and its more substituted counterpart, 15-dimethyl retinol, in rat growth assays. nih.gov As previously mentioned, this compound exhibits a biological activity of 16.2 ± 2.3% relative to all-trans-retinyl acetate. vulcanchem.com In contrast, 15-methyl retinone shows a lower activity of 4.7 ± 1.5%, and 15-dimethyl retinol is significantly less active at 0.34 ± 0.07%. vulcanchem.comnih.gov This demonstrates a clear trend where increasing the bulk of the substituent at the C-15 position from a hydroxyl group (in retinol) to a methyl ketone (in 15-methyl retinone) and then to a dimethylcarbinol (in 15-dimethyl retinol) leads to a progressive decrease in biological activity.

Retinyl esters, such as retinyl acetate and retinyl palmitate, are the storage forms of vitamin A and are generally considered to have equivalent biological activity to retinol after hydrolysis. eurofins.com The significantly lower activity of this compound compared to retinyl acetate underscores the importance of the unsubstituted terminal alcohol group for full biological function.

Biological Effects in in Vitro and Model System Investigations

Regulation of Cellular Differentiation in Embryonal Carcinoma Cell Lines (e.g., F9 cells)

Specific research detailing the direct effects of 15-Methyl retinol (B82714) on the cellular differentiation of F9 embryonal carcinoma cells is not extensively documented in available literature. However, the broader class of retinoids, including retinol and its metabolite retinoic acid, are well-established as potent inducers of differentiation in these cells. biologists.combiomedgrid.com F9 teratocarcinoma cells, when exposed to retinoic acid, undergo differentiation into primitive endoderm, which can further develop into parietal endoderm. researchgate.net This process is characterized by significant morphological changes and alterations in gene expression. biologists.com

Studies on related retinoids show that the induction of differentiation in F9 and P19 embryonal carcinoma cells can involve the concurrent induction of apoptosis (programmed cell death). portico.org The process is mediated by nuclear retinoid receptors, specifically retinoic acid receptors (RARs) and retinoid X receptors (RXRs). portico.orgfrontiersin.org For differentiation to occur effectively in F9 and P19 cells, it may require the formation of functional RAR/RXR heterodimers. portico.org Treatment of these cells with agonists for both RARα and RARγ has been shown to promote differentiation, suggesting a cooperative or synergistic action between these receptor subtypes. frontiersin.org While retinol is generally less potent than retinoic acid in inducing these changes, it is a known precursor and can elicit similar effects. biologists.com

Modulation of Cell Proliferation and Apoptosis in Cellular Models

While direct experimental data on 15-Methyl retinol's influence on cell proliferation and apoptosis is limited, the general activities of retinoids provide a framework for its potential mechanisms. Retinoids are widely recognized for their ability to inhibit cell proliferation and induce apoptosis in numerous tumor cell lines. portico.orgnih.gov These effects are fundamental to their investigation as anti-cancer agents. nih.gov

The modulation of cell growth and death by retinoids is often dependent on the specific compound and the cell type . portico.org In some cellular models, retinoids trigger apoptosis as a direct consequence of inducing differentiation, as seen in F9 embryonal carcinoma cells. portico.org In other contexts, such as with certain neuroblastoma cells, apoptosis can be induced independently of the differentiation process. portico.org The molecular mechanisms underlying these effects typically involve the activation of nuclear receptors (RARs and RXRs), which then regulate the transcription of genes controlling cell cycle progression and apoptosis. nih.govmdpi.comaacrjournals.org For instance, some synthetic retinoids have demonstrated a high capacity to induce apoptosis in leukemia cell lines, in some cases proving more potent than naturally occurring retinoids. ouhsc.edu In certain cancer cells, retinol itself has been shown to inhibit growth and adhesion more strongly than retinoic acid, acting through mechanisms not mediated by traditional retinoic acid receptors. jst.go.jp At concentrations above physiological levels, retinol can also induce oxidative stress and apoptosis in normal cells like human dermal fibroblasts. researchgate.net

Impact on Specific Developmental Processes in Animal Models (e.g., testicular development in rats)

In vivo studies using rat models have provided specific insights into the biological functions of this compound. Research has demonstrated that this monomethyl derivative actively supports normal testicular development. portico.org This finding is significant because it shows that, like the natural vitamin A (retinol), this compound can fulfill the necessary biological roles to maintain the structural and functional integrity of the testes in a vitamin A-deficient state. portico.org This contrasts with other vitamin A derivatives like retinoic acid, which alone cannot support this function. portico.org

Studies on Spermatogenesis in Experimental Organisms

The process of spermatogenesis, the production of sperm, is critically dependent on vitamin A. portico.org Experimental studies in rats have shown that this compound is capable of actively supporting spermatogenesis. portico.org This indicates that the compound can be utilized by the experimental organism to maintain the complex process of germ cell differentiation and maturation, preventing the testicular degeneration that occurs in vitamin A-deficient animals. portico.org Its biological activity in this regard highlights its efficacy as a functional retinol analog in key reproductive processes. portico.org

Analysis of Retinoid Transport System Saturation in Plasma of Model Organisms

Data Tables

Table 1: Comparative Biological Activity of this compound and Related Analogues in Rat Growth Assay

| Compound | Biological Activity Relative to all-trans retinyl acetate (B1210297) (Mean +/- S.E.) |

| This compound | 16.2 +/- 2.3% |

| 15-Methyl retinone | 4.7 +/- 1.5% |

| 15-Dimethyl retinol | 0.34 +/- 0.07% |

| Data sourced from a study on the synthesis and biological activity of 15-methyl retinoid analogues in rats. portico.org |

Table 2: Summary of In Vivo Findings for this compound in Rat Models

| Biological Process | Finding for this compound | Source |

| Testicular Development | Actively supports normal development. | portico.org |

| Spermatogenesis | Actively supports the process. | portico.org |

| Plasma Transport | Transported in the retinol-binding protein (RBP) fraction. | portico.org |

| Transport Saturation | Dosage for saturation is inversely related to biological growth activity. | portico.org |

Advanced Analytical Methodologies for 15 Methyl Retinol Research

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of retinoids, including 15-methyl retinol (B82714). Its versatility allows for both the separation and quantification of various retinoid species.

Reversed-Phase HPLC for Retinoid Separation and Quantification

Reversed-phase HPLC (RP-HPLC) is widely used for the separation and quantification of retinoids from biological samples. researchgate.netresearchgate.net This technique typically employs a non-polar stationary phase, such as a C18 column, and a polar mobile phase. diva-portal.org The separation is based on the differential partitioning of the analytes between the stationary and mobile phases, with more polar compounds eluting earlier. diva-portal.org

RP-HPLC methods have been developed for the simultaneous analysis of multiple retinoids. For instance, an isocratic RP-HPLC method can effectively separate and quantify all-trans-retinol and various retinyl esters. researchgate.net Gradient elution systems, often using mixtures of acetonitrile (B52724), methanol, and water with modifiers like ammonium (B1175870) acetate (B1210297) or formic acid, are also common for resolving complex mixtures of retinoids. diva-portal.orgnih.gov The detection of these compounds is typically achieved using UV-Vis spectrophotometry, with characteristic absorbance maxima between 325 and 383 nm for retinol and its esters. nih.govsci-hub.se

Table 1: Representative RP-HPLC Methods for Retinoid Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

| Stationary Phase | C18 column (4.6 mm × 250 mm, 5 µm) | Luna C18(2) (150 mm × 3 mm, 3 µm) | Zorbax SB-C18 (4.6 mm × 100 mm, 3.5 µm) |

| Mobile Phase | Acetonitrile/Water with 0.02% trifluoroacetic acid | Methanol/Water (65%/35%) | Acetonitrile/Water with 0.1% formic acid (gradient) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 325 nm | UV at 325 nm, 340 nm, 385 nm | UV at 368 nm (retinal oximes), 325 nm (retinol) |

| Reference | researchgate.net | researchgate.net | nih.gov |

This table is interactive. Click on the headers to sort.

Normal-Phase HPLC for Isomeric Separation

While RP-HPLC is excellent for general separation and quantification, normal-phase HPLC (NP-HPLC) is often superior for the separation of geometric isomers of retinoids. nih.goveuropa.eu This is crucial because different isomers can have distinct biological activities. nih.gov NP-HPLC utilizes a polar stationary phase, such as silica (B1680970) gel, and a non-polar mobile phase, like hexane (B92381) with a small percentage of a more polar solvent like isopropanol (B130326) or acetone (B3395972). nih.gov

NP-HPLC can effectively separate cis- and trans-isomers of retinal oximes and retinoic acid. nih.gov For instance, a Zorbax SIL column with a mobile phase of hexane containing 0.4% isopropyl alcohol has been used for retinoic acid isomer separation. nih.gov The ability to resolve these isomers is critical for understanding the specific roles of compounds like 15-methyl retinol in biological systems. It has been noted that while a reversed-phase HPLC on a C18 column may not separate cis and trans forms of retinol, the total quantification is often similar to the sum of the two isomers measured by normal-phase HPLC. fao.org

Mass Spectrometry (MS) and Tandem Mass Spectrometry (LC-MS/MS) for Identification and Trace Analysis

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has become an indispensable tool for the definitive identification and trace analysis of retinoids. nih.govsci-hub.se The high sensitivity and specificity of LC-MS/MS allow for the detection and quantification of low-abundance retinoids, such as retinoic acid, which are often present at concentrations 100-fold lower than retinol. nih.govsci-hub.se

In LC-MS/MS analysis, after chromatographic separation, the analytes are ionized, commonly using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). uaeu.ac.aeresearchgate.net The precursor ions are then selected and fragmented to produce characteristic product ions, which are monitored for quantification (Selected Reaction Monitoring, SRM). thermofisher.com This technique provides a high degree of certainty in analyte identification and quantification, even in complex biological matrices. uaeu.ac.ae LC-MS/MS methods have been developed for the simultaneous analysis of a wide range of retinoids and their metabolites in serum and other tissues. thermofisher.com

Isotopic Tracer Techniques and Isotopic Dilution Assays

Isotopic tracer techniques are powerful tools for studying the in vivo metabolism and kinetics of retinoids. nih.govscience.gov These methods involve administering a stable isotope-labeled version of the retinoid of interest, such as deuterium- or ¹³C-labeled retinol, and then tracking its fate in the body. nih.gov The use of stable isotopes is a safer alternative to radioisotopes, especially in human studies. wikipedia.org

Isotope dilution analysis is a key application of this technique for estimating total body stores of vitamin A. science.govnih.gov The principle involves introducing a known amount of an isotopically labeled tracer and measuring the ratio of the tracer to the unlabeled compound (tracee) after it has equilibrated within the body's pool. nih.gov This ratio, determined by mass spectrometry, allows for the calculation of the total body pool size. nih.govnih.gov Gas chromatography-mass spectrometry (GC-MS) and, increasingly, LC-MS/MS are the analytical platforms of choice for these studies due to their sensitivity and ability to differentiate between isotopologues. nih.gov

Spectroscopic Methods for Mechanistic and Structural Studies

Various spectroscopic methods provide valuable insights into the structure, function, and interactions of retinoids like this compound.

UV-Visible (UV-Vis) Spectroscopy : This technique is fundamental for the initial identification and quantification of retinoids due to their characteristic strong absorbance in the UV-Vis region. nih.govsci-hub.se Changes in the UV-Vis spectrum upon binding to proteins can provide information about the protein-ligand interaction and conformational changes. uni-frankfurt.de

Raman Spectroscopy : Resonance Raman spectroscopy is particularly useful for studying the vibrational structure of the chromophore within a protein-binding site. universiteitleiden.nl It can reveal details about the conformation and electronic structure of the bound retinoid, offering insights into how protein binding influences its properties. universiteitleiden.nl For instance, shifts in the Raman frequencies of specific vibrational modes upon binding can indicate changes in the electronic charge distribution along the polyene chain. universiteitleiden.nl

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy is a powerful tool for the complete structural elucidation of retinoids and for studying their interactions with proteins at an atomic level. uni-frankfurt.de One-dimensional and two-dimensional NMR techniques can be used to determine the solution structure of retinoids and to identify the specific amino acid residues involved in protein binding. uni-frankfurt.de

Strategies for Sample Preparation and Stability in Retinoid Analysis

The inherent instability of retinoids, which are susceptible to oxidation, isomerization, and degradation by light and heat, necessitates careful sample handling and preparation. nih.govresearchgate.net

All procedures should be carried out under yellow or dim red light to prevent photo-isomerization and degradation. nih.govresearchgate.net Samples should be kept on ice or at low temperatures throughout the preparation process. researchgate.net The use of antioxidants, such as butylated hydroxytoluene (BHT) or ascorbic acid, is often recommended during extraction to prevent oxidative degradation. diva-portal.org

Extraction methods typically involve liquid-liquid extraction or solid-phase extraction to isolate the retinoids from the biological matrix. nih.govthermofisher.com The choice of solvent is critical and should be compatible with the subsequent analytical technique. nih.gov For long-term storage, retinoids in their pure form should be kept at -80°C under an inert gas, and stock solutions should be prepared in organic solvents and stored under similar conditions. nih.gov Biological samples like plasma have been shown to be stable for several months when stored at -20°C or -80°C. nih.gov

Future Directions and Unresolved Questions in 15 Methyl Retinol Research

Elucidation of Novel Enzyme Systems in Methylated Retinoid Metabolism

The metabolism of retinoids is a complex process involving a host of enzymes that govern their conversion, storage, and degradation. For retinol (B82714), this pathway is well-characterized, involving oxidation to retinaldehyde and then to retinoic acid, catalyzed by alcohol dehydrogenases (ADHs), retinol dehydrogenases (RDHs), and retinaldehyde dehydrogenases (RALDHs). researchgate.netbio-rad.comwikipedia.org The clearance of retinoic acid is primarily handled by the cytochrome P450 (CYP) family of enzymes, particularly the CYP26 subfamily. nih.gov

However, the metabolic fate of 15-Methyl retinol remains largely uninvestigated. The presence of a methyl group at the C15 position, where the initial oxidation of retinol occurs, raises fundamental questions about its metabolic pathway. Future research must prioritize the identification and characterization of the enzyme systems responsible for the metabolism of this compound and other methylated retinoids.

Key Unresolved Questions:

Enzymatic Substrates: Are enzymes that metabolize retinol, such as ADHs and RDHs, capable of recognizing and processing this compound? Molecular docking studies on human ADHs have predicted that the active sites can accommodate various retinol structures, suggesting a potential role for these enzymes in the metabolism of diverse retinoids. nih.gov However, the steric hindrance from the C15-methyl group may significantly alter binding affinity and catalytic efficiency.

Novel Metabolic Pathways: It is plausible that this compound is metabolized by entirely different enzyme systems. Research should explore alternative enzymatic pathways that may be involved in its biotransformation.

Metabolite Identification: What are the downstream metabolites of this compound? Identifying these products is crucial for understanding its biological activity and potential toxicity.

Future Research Directions:

In Vitro Enzyme Assays: Systematic screening of known retinoid-metabolizing enzymes (e.g., RDHs, ADHs, CYP26s) with this compound as a substrate.

Metabolomic Studies: Utilizing advanced mass spectrometry techniques to identify and quantify metabolites of this compound in various cell lines and in vivo models.

Expression and Knockout Studies: Investigating the expression of candidate enzymes in tissues where this compound shows activity and using gene-editing technologies to validate their roles in its metabolism.

Identification of Additional Molecular and Cellular Targets for this compound

The biological effects of retinoids are primarily mediated through their interaction with nuclear receptors, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs). ontosight.aimdpi.com These ligand-activated transcription factors regulate the expression of a multitude of genes involved in cell proliferation, differentiation, and apoptosis. mdpi.com While it is presumed that this compound, or its metabolites, interacts with these classical retinoid receptors, the full spectrum of its molecular targets is likely broader.

Key Unresolved Questions:

Receptor Binding Affinity and Specificity: What is the binding affinity of this compound and its potential metabolites for the different isotypes of RARs (α, β, γ) and RXRs (α, β, γ)? Does the C15-methylation confer any receptor subtype selectivity?

Non-canonical Targets: Does this compound interact with other cellular proteins beyond the nuclear receptors? Other retinoid-binding proteins, such as cellular retinol-binding proteins (CRBPs) and cellular retinoic acid-binding proteins (CRABPs), play critical roles in retinoid uptake, transport, and channeling to metabolic enzymes. nih.govplos.org The interaction of this compound with these proteins is a critical area for investigation.

Signaling Pathway Modulation: Beyond direct gene regulation, what other signaling pathways are modulated by this compound? Retinoids are known to influence various signaling cascades, and understanding these effects is key to a comprehensive view of this compound's function.

Future Research Directions:

Competitive Binding Assays: To determine the binding affinities of this compound for RARs, RXRs, CRBPs, and CRABPs.

Proteomics Approaches: Employing techniques like affinity purification-mass spectrometry to identify novel protein interaction partners of this compound.

Transcriptomic and Kinome Profiling: To identify global changes in gene expression and kinase activity in response to this compound treatment.

High-Resolution Structural Biology of this compound-Protein Complexes

Understanding the precise molecular interactions between a ligand and its protein target is fundamental to elucidating its mechanism of action and for the rational design of new therapeutic agents. While high-resolution crystal structures of various retinoids in complex with their binding proteins and nuclear receptors have been solved, no such data exists for this compound.

Key Unresolved Questions:

Conformational Changes: What conformational changes are induced in the target proteins upon binding of this compound? These changes are critical for the recruitment of co-activators or co-repressors and subsequent regulation of gene transcription.

Structural Basis for Selectivity: Can structural studies reveal the basis for any potential receptor or enzyme selectivity of this compound?

Future Research Directions:

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): To solve the three-dimensional structures of this compound in complex with its putative binding partners, such as RARs, RXRs, and CRBPs.